(4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl) acetate
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Overview
Description
ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE: is a synthetic organic compound that belongs to the class of thiofucopyranosides. This compound is characterized by the presence of ethyl and acetyl groups attached to a beta-L-thiofucopyranoside backbone. It is primarily used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE typically involves the acetylation of beta-L-thiofucopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure selective acetylation .
Industrial Production Methods: In an industrial setting, the production of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
Scientific Research Applications
ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of novel materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-beta-L-thiofucopyranoside
- Ethyl 2,3,4-tri-O-benzyl-beta-L-thiofucopyranoside
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE is unique due to its specific ethyl and acetyl substitutions, which confer distinct chemical properties and reactivity. Compared to its methyl and benzyl analogs, the ethyl derivative exhibits different solubility and stability profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTXTAGEJNXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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